molecular formula C10H11FS B8394842 Cyclobutyl(4-fluorophenyl)sulfane

Cyclobutyl(4-fluorophenyl)sulfane

Cat. No.: B8394842
M. Wt: 182.26 g/mol
InChI Key: FYHHJDWLIFELAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(4-fluorophenyl)sulfane is a sulfane sulfur compound characterized by a sulfur atom bridging a cyclobutyl group and a 4-fluorophenyl moiety. Its synthesis typically involves alkylation reactions, such as the coupling of 4-fluorobenzenethiol with halogenated cyclobutane derivatives under basic conditions (e.g., K₂CO₃ in iPrOH) .

Properties

Molecular Formula

C10H11FS

Molecular Weight

182.26 g/mol

IUPAC Name

1-cyclobutylsulfanyl-4-fluorobenzene

InChI

InChI=1S/C10H11FS/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3H2

InChI Key

FYHHJDWLIFELAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)SC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares Cyclobutyl(4-fluorophenyl)sulfane with structurally related sulfanes synthesized via analogous methods:

Compound Substituents Synthesis Purity* Key Structural Features Biological Implications
This compound Cyclobutyl, 4-fluorophenyl Not reported High steric hindrance; electron-withdrawing F Potential sulfane sulfur donor
(4-fluorophenyl)(phenyl)sulfane Phenyl, 4-fluorophenyl 86% Moderate steric bulk; electron-withdrawing F Unspecified, but fluorine may enhance stability
Phenyl(p-tolyl)sulfane Phenyl, p-tolyl Not reported Electron-donating methyl group Possible role in sulfur metabolism
(4-methoxyphenyl)(phenyl)sulfane Phenyl, 4-methoxyphenyl 63% Electron-donating methoxy group Likely altered redox activity due to OMe

*Purity data sourced from synthesis reports .

  • Steric Effects : The cyclobutyl group in this compound imposes greater steric hindrance compared to phenyl or tolyl substituents, which may reduce its accessibility in enzymatic reactions or sulfur-transfer processes .
  • In contrast, methoxy or methyl groups in analogous compounds donate electron density, altering sulfur’s reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.